![molecular formula C30H22F3NO3 B14174416 1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217684-32-6](/img/structure/B14174416.png)
1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds . The final product is achieved through a series of reactions involving cyclization and acetylation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl phenyl group.
Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer therapy.
Material Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and progression in cancer models.
Comparación Con Compuestos Similares
Similar compounds include other spiro derivatives and FGFR inhibitors like AZD4547 and Erdafitinib . Compared to these, 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione may offer unique advantages in terms of its molecular structure and potential efficacy. The trifluoromethyl group, in particular, can enhance its binding affinity and specificity for certain targets.
Propiedades
Número CAS |
1217684-32-6 |
|---|---|
Fórmula molecular |
C30H22F3NO3 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
1-acetyl-8-methyl-2-[4-(trifluoromethyl)phenyl]spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C30H22F3NO3/c1-16-7-8-18-11-14-24-29(27(36)21-5-3-4-6-22(21)28(29)37)25(26(17(2)35)34(24)23(18)15-16)19-9-12-20(13-10-19)30(31,32)33/h3-15,24-26H,1-2H3 |
Clave InChI |
VYNFQXLDWBYRKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC3N2C(C(C34C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(F)(F)F)C(=O)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


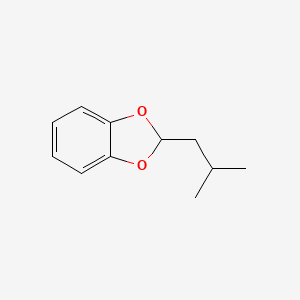

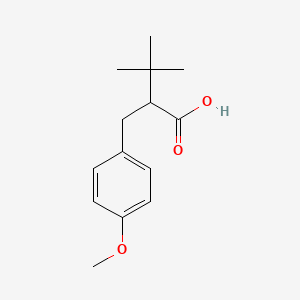

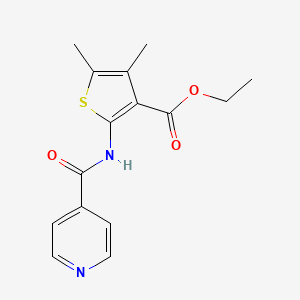
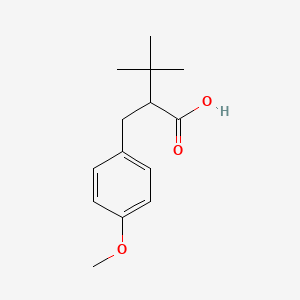
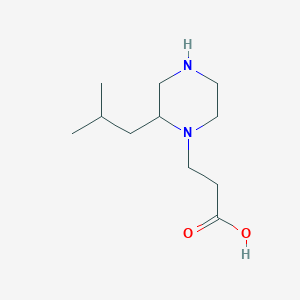
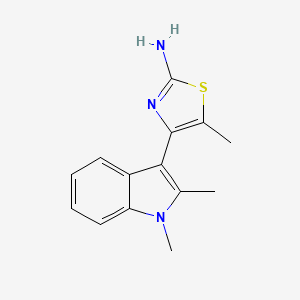
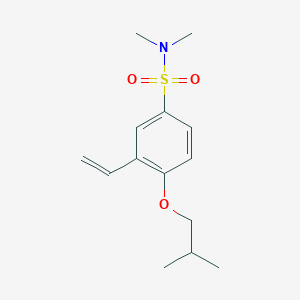
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
